
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane is a complex organoselenium compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclic structure with alternating silicon and selenium atoms, and is heavily methylated, which contributes to its stability and reactivity.
准备方法
The synthesis of 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organometallic reactions, starting with the preparation of silyl and selenyl precursors. These precursors undergo cyclization reactions under controlled conditions to form the desired cyclic structure.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive selenium atoms. Solvents such as tetrahydrofuran (THF) or toluene are commonly used, and the reactions are often catalyzed by transition metal complexes.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert selenoxides back to selenides. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The methyl groups attached to silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the cyclic structure.
科学研究应用
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: In biological research, the compound’s selenium content makes it a candidate for studying selenium’s role in biological systems. It can be used to investigate the antioxidant properties of selenium-containing compounds.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of cancer research. Selenium compounds are known for their anticancer properties, and this compound may offer new avenues for drug development.
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The selenium atoms in the compound can interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins.
Pathways Involved: The compound may influence redox signaling pathways due to its ability to undergo oxidation and reduction reactions. This can affect cellular processes such as apoptosis and proliferation, which are critical in cancer research.
相似化合物的比较
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,5,9-trioxacyclododecane and its derivatives share a similar cyclic structure but differ in the heteroatoms present. Other related compounds include hexamethylcyclotrisiloxane and hexamethylcyclotrisilazane.
Uniqueness: The presence of selenium atoms in this compound sets it apart from its silicon-only counterparts. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
918905-37-0 |
|---|---|
分子式 |
C12H30Se3Si3 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
3,3,7,7,11,11-hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane |
InChI |
InChI=1S/C12H30Se3Si3/c1-16(2)7-13-9-17(3,4)11-15-12-18(5,6)10-14-8-16/h7-12H2,1-6H3 |
InChI 键 |
JJWYPCFBHJSDRX-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C[Se]C[Si](C[Se]C[Si](C[Se]C1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)
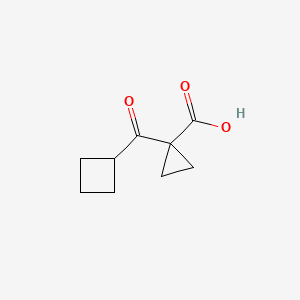
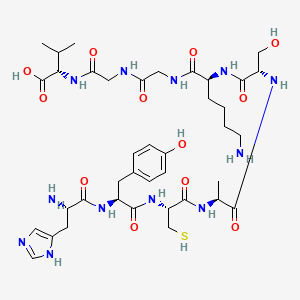


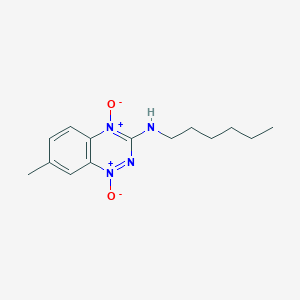

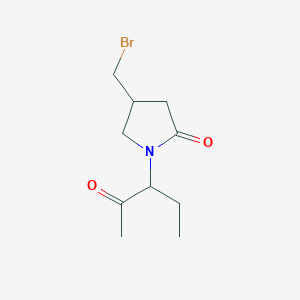
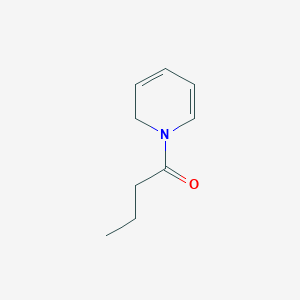

![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)

![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
